molecular formula C6H8BrNS B580878 2-Bromo-5-propylthiazole CAS No. 1215072-43-7

2-Bromo-5-propylthiazole

Cat. No.: B580878
CAS No.: 1215072-43-7
M. Wt: 206.101
InChI Key: NXHGIPCJPNKFIJ-UHFFFAOYSA-N
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Description

2-Bromo-5-propylthiazole is a brominated heterocyclic compound featuring a thiazole core, which is a five-membered ring containing both nitrogen and sulfur atoms . This structure is a versatile building block in medicinal and organic chemistry due to the reactivity of the bromine atom, which allows for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. The thiazole scaffold is of significant interest in pharmaceutical research because it is found in a wide range of bioactive molecules and approved drugs with activities including anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize this core to develop novel therapeutic agents, as the thiazole ring can participate in key interactions with biological targets, such as enzymes and receptors . For instance, thiazole derivatives have been developed as inhibitors for enzymes like DNA topoisomerase IB in cancer research and have been explored for their potential in treating pathological conditions due to their ability to influence biochemical pathways . As a reagent, this compound is intended for use in chemical synthesis and laboratory research applications only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGIPCJPNKFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Propylthiazole

General Strategies for Thiazole (B1198619) Core Construction

The formation of the thiazole ring is a fundamental step in the synthesis of 2-bromo-5-propylthiazole. Several classical and contemporary methods are available for this purpose, each with its own set of advantages and limitations.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole scaffold. chemicalbook.com This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). chemicalbook.comcutm.ac.inencyclopedia.pub For the synthesis of a 5-propylthiazole (B15344472) derivative, this would typically involve the reaction of an appropriate α-haloketone with a thioamide. The general mechanism proceeds through the formation of a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole ring. encyclopedia.pub

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by varying the starting α-halocarbonyl and thioamide components. cutm.ac.inencyclopedia.pub For instance, the reaction of an α-bromo ketone with thiourea is a common route to 2-aminothiazoles. bohrium.com Modifications to the classic Hantzsch synthesis have been developed to improve yields and expand its scope. researchgate.net One such modification involves a one-pot, multi-component reaction that can efficiently produce highly substituted thiazole derivatives. bepls.comacgpubs.org

Table 1: Key Aspects of Hantzsch Thiazole Synthesis
Reactant TypeRole in SynthesisExample
α-HalocarbonylProvides the C4 and C5 atoms of the thiazole ring.α-bromoketones, α-haloaldehydes chemicalbook.com
Thioamide/ThioureaProvides the S, N, and C2 atoms of the thiazole ring.Thioamides, thioureas, thiosemicarbazides encyclopedia.pubbohrium.com

Cyclization reactions involving thioureas and thioamides are central to many thiazole syntheses, including the Hantzsch method. encyclopedia.pubbohrium.com These sulfur-containing nucleophiles readily react with electrophilic carbon centers to initiate ring formation. organic-chemistry.org The reaction of thiourea with an α-haloketone, for example, is a well-established route to 2-aminothiazole (B372263) derivatives. bohrium.comresearchgate.netorganic-chemistry.org

Alternative strategies have been developed that also leverage the reactivity of thioureas. One such method involves a domino alkylation-cyclization reaction of propargyl bromides with thioureas, which can be performed under microwave irradiation to afford 2-aminothiazoles in high yields and short reaction times. organic-chemistry.orgorganic-chemistry.org This approach offers an alternative to the traditional Hantzsch synthesis, which sometimes suffers from the lachrymatory nature of the α-haloketone starting materials. organic-chemistry.org The choice of solvent and temperature can also play a critical role in directing the outcome of cyclization reactions involving functionalized thioureas. researchgate.net

Beyond the Hantzsch synthesis, other named reactions provide viable routes to the thiazole core.

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a phosphorus sulfide, typically phosphorus pentasulfide (P₄S₁₀), to yield 2,5-disubstituted thiazoles. chemicalbook.comcutm.ac.inanalis.com.my This method is particularly useful for preparing thiazoles with specific substituents at the 2 and 5 positions. analis.com.my

The Cook-Heilbron synthesis is another important method that produces 5-aminothiazoles. analis.com.mywikipedia.org This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com A key feature of the Cook-Heilbron synthesis is the formation of a 5-amino-2-mercaptothiazole when carbon disulfide is used as the reagent. analis.com.my

Both the Gabriel and Cook-Heilbron syntheses, while valuable, have been noted to sometimes result in lower yields and require significant reaction times. analis.com.my

Table 2: Comparison of Alternative Thiazole Syntheses
Synthesis MethodKey ReactantsPrimary Product TypeReference
Gabriel Synthesisα-Acylaminoketone, Phosphorus Pentasulfide2,5-Disubstituted Thiazoles chemicalbook.comcutm.ac.inanalis.com.my
Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide/Dithioacids5-Aminothiazoles analis.com.mywikipedia.orgpharmaguideline.com

Cyclization Reactions with Thioureas and Thioamides

Regioselective Bromination at the Thiazole 2-Position

Once the 5-propylthiazole core has been synthesized, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic nature of the thiazole ring dictates the position of electrophilic attack. The C2 position is electronically poor, making it susceptible to nucleophilic attack, while the C5 position is generally more electron-rich and thus more reactive towards electrophiles. chemicalbook.compharmaguideline.com However, the specific substitution pattern and reaction conditions can be manipulated to achieve the desired C2 bromination.

Direct bromination of a 5-propylthiazole derivative can be achieved through electrophilic aromatic substitution. The presence of the electron-donating propyl group at the C5 position can influence the regioselectivity of the bromination. To achieve bromination at the C2 position, specific reagents and conditions are necessary to overcome the inherent reactivity of the C5 position.

One approach involves a one-pot cyclization-bromination strategy where the thiazole ring is formed and then brominated in situ. For example, a reaction mixture could first form the 5-propylthiazole, followed by the addition of a brominating agent to achieve the desired this compound. Careful control of pH and temperature is often crucial in such one-pot procedures to prevent unwanted side reactions.

The choice of brominating agent is paramount for achieving regioselective C2-bromination. While molecular bromine (Br₂) can be used, it is a hazardous substance, and its reactions can sometimes be difficult to control. researchgate.net

N-bromosuccinimide (NBS) is a widely used and safer alternative to molecular bromine for electrophilic bromination. researchgate.netorganic-chemistry.org It is a crystalline solid that is easier to handle than liquid bromine. researchgate.net NBS is often used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions for allylic and benzylic brominations. For the bromination of aromatic and heteroaromatic rings, NBS can act as an electrophilic bromine source, particularly in the presence of an acid catalyst. scispace.com

The regioselectivity of bromination with NBS on thiazole derivatives can be influenced by the solvent, temperature, and the presence of other functional groups on the thiazole ring. nih.gov For instance, the bromination of certain substituted thiazoles with NBS has been shown to proceed with high regioselectivity. organic-chemistry.org In some cases, a combination of NBS and another reagent, such as tetrabutylammonium (B224687) bromide, can be used to achieve efficient and selective bromination under mild conditions. nih.gov

Table 3: Common Reagents for Thiazole Bromination
ReagentAdvantagesConsiderationsReference
Bromine (Br₂)Strong brominating agentHazardous (toxic, corrosive, fuming liquid) researchgate.net
N-Bromosuccinimide (NBS)Safer (non-fuming solid), easier to handle, often more selectiveReaction conditions (solvent, temperature) can influence regioselectivity researchgate.netorganic-chemistry.org

Direct Bromination Protocols for 5-Propylthiazole Derivatives

Functionalization at the 4-Position: Esterification Protocols

The introduction of an ester group at the 4-position of the this compound core is a critical transformation, often starting from a carboxylic acid precursor. This functionalization opens pathways for further molecular elaboration.

Conversion of Carboxylic Acid Precursors to Methyl Esters

The primary route for converting this compound-4-carboxylic acid into its corresponding methyl ester is the Fischer-Speier esterification. This classic acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.org The reaction is generally performed under reflux conditions to drive the equilibrium towards the formation of the methyl ester.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of methanol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester product. This method is a well-established and reliable technique for preparing methyl esters of thiazole carboxylic acids.

Optimized Esterification Reaction Conditions

Optimizing esterification is crucial for maximizing yield and minimizing reaction times, particularly when dealing with sterically hindered or electronically complex substrates. Several methods have been developed to enhance the efficiency of this transformation.

One alternative to the traditional Fischer esterification, especially for acid-sensitive substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under mild, non-acidic conditions at room temperature. orgsyn.org Furthermore, research into related thiazole syntheses suggests that Lewis acid catalysts, for instance, Zinc chloride (ZnCl₂), can be employed to stabilize intermediates and potentially improve reaction outcomes.

Below is a table summarizing various reaction conditions for esterification.

MethodReagents & CatalystsConditionsAdvantages
Fischer Esterification Methanol, H₂SO₄ (catalytic)RefluxWell-established, uses common reagents.
DCC/DMAP Coupling Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Room TemperatureMild, non-acidic conditions; suitable for sensitive substrates. orgsyn.org
Lewis Acid Catalysis Methanol, Lewis Acid (e.g., ZnCl₂)VariesCan stabilize intermediates and enhance yield.

Advanced Synthetic Considerations and Yield Optimization

The successful synthesis of this compound and its derivatives is influenced by several factors, including steric effects, the choice of heating method, and the application of modern catalytic systems.

Steric Hindrance and Substituent Effects in Thiazole Synthesis

The substituents on the thiazole ring significantly influence its reactivity. analis.com.my The propyl group at the C5 position is an electron-donating group, which generally increases the nucleophilicity of the thiazole ring. analis.com.my However, its steric bulk can present a challenge for reactions at the adjacent C4 position. Steric hindrance can impede the approach of reagents, potentially slowing down reaction rates or necessitating more forceful conditions. beilstein-journals.orgrsc.org For instance, the rate of esterification can be decreased with increasing steric hindrance from the alcohol or the carboxylic acid itself. orgsyn.org The presence of the bulky bromine atom at the C2 position further contributes to the electronic and steric profile of the molecule, which must be considered when designing synthetic steps.

Microwave-Assisted Synthesis and Catalytic Approaches

Modern synthetic chemistry increasingly employs techniques that enhance efficiency and reduce environmental impact. Microwave-assisted synthesis is a prominent example, offering significant advantages over conventional heating. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and in some cases, improving yields. nih.gov This rapid, direct energy delivery can lead to higher temperatures locally, sometimes resulting in different reaction pathways or outcomes compared to conventional methods. researchgate.net The use of microwaves has been successfully applied to the synthesis of various heterocyclic compounds, including those with an imidazo[2,1-b]thiazole (B1210989) core, and is a recommended approach for optimizing the synthesis of thiazole derivatives.

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. mdpi.com For thiazole functionalization, advanced catalytic approaches provide powerful tools. Ligand-free palladium-catalyzed direct arylation, for example, allows for the formation of carbon-carbon bonds at specific positions on the thiazole ring through C-H bond activation. researchgate.net While not a direct method for esterification, it exemplifies the type of modern catalytic strategy that can be used for the advanced modification of the this compound scaffold, offering a cost-effective and environmentally attractive route to complex derivatives. researchgate.net

Purification Techniques for the Chemical Compound

The purity of the final product is paramount, necessitating effective purification strategies. The most common techniques for purifying this compound and its derivatives are recrystallization and column chromatography.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, such as ethanol/water, and then allowed to cool slowly. vulcanchem.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for achieving high purity and yield.

Chromatography: When recrystallization is ineffective or for purifying liquid products, column chromatography is the method of choice. Typically, silica (B1680970) gel is used as the stationary phase, and a solvent system of appropriate polarity is used as the mobile phase to separate the desired compound from byproducts and unreacted starting materials. prepchem.com For analytical purposes to assess purity, High-Performance Liquid Chromatography (HPLC), often with UV detection, is recommended.

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly, or "green," synthetic routes for chemical compounds is a significant focus in modern chemistry, aiming to reduce the use and generation of hazardous substances. For the synthesis of this compound, green chemistry principles can be applied by utilizing safer solvents, reducing the number of synthetic steps, and avoiding toxic reagents.

One promising and environmentally benign approach to synthesizing the precursor for this compound involves a one-pot synthesis in water. Research has demonstrated an efficient and greener method for preparing 2-aminothiazole derivatives using water as the solvent. jocpr.com This method is a modification of the classic Hantzsch thiazole synthesis.

A key precursor, 2-amino-5-propylthiazole, can be synthesized from valeraldehyde (B50692) and thiourea in an aqueous medium. jocpr.com This process is notable for its use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe compared to traditional organic solvents. jocpr.com The reaction proceeds by the in-situ formation of the α-bromo aldehyde from valeraldehyde using aqueous hydrobromic acid and hydrogen peroxide, which is a greener oxidizing agent as its by-product is water. jocpr.com This intermediate then reacts with thiourea to form the thiazole ring. jocpr.com This one-pot method avoids the handling of lachrymatory and toxic α-halocarbonyl compounds, which are common in traditional Hantzsch syntheses. jocpr.com

The combination of a water-based, one-pot synthesis of the 2-amino-5-propylthiazole precursor followed by a Sandmeyer reaction represents a more environmentally benign route to this compound compared to traditional methods that may rely on more hazardous solvents and reagents.

Table 1: Research Findings for the Environmentally Benign Synthesis of 2-amino-5-propylthiazole jocpr.com

ParameterDetails
Reaction Type One-pot Hantzsch synthesis
Starting Materials Valeraldehyde, Thiourea
Reagents Aqueous Hydrobromic Acid (48%), Hydrogen Peroxide (50%)
Solvent Water
Temperature 90-95°C for cyclization
Key Advantages Use of water as a green solvent, avoids isolation of lachrymatory intermediates, one-pot procedure.

Reactivity and Mechanistic Aspects of 2 Bromo 5 Propylthiazole Transformations

Nucleophilic Substitution Reactions at the 2-Bromo Position

The C2 position of the thiazole (B1198619) ring is electron-deficient, a feature that is further enhanced by the electronegative bromine atom, making it the primary site for nucleophilic attack. This susceptibility allows for the displacement of the bromide ion by a variety of nucleophiles, providing a key route to functionalized 5-propylthiazole (B15344472) derivatives.

2-Bromo-5-propylthiazole readily undergoes nucleophilic aromatic substitution (SNAr) with both amine and sulfur-based nucleophiles. The substitution of the 2-bromo group is a common strategy for introducing nitrogen and sulfur moieties into the thiazole ring.

Amines, acting as nitrogen nucleophiles, can displace the bromide to form 2-amino-5-propylthiazole derivatives. Similarly, sulfur-containing nucleophiles, such as thiols (in the presence of a base to form the more nucleophilic thiolate) or thiolate salts, react efficiently to yield 2-thioether-5-propylthiazole compounds. libretexts.org Sulfur compounds are generally powerful nucleophiles, often leading to high yields in these substitution reactions. libretexts.org The reactivity of these nucleophiles facilitates the synthesis of a diverse range of compounds with potential applications in various fields of chemical research.

NucleophileGeneral Reaction ConditionsProduct Class
Primary/Secondary Amines (e.g., R-NH₂)Heating in a polar aprotic solvent (e.g., DMF, NMP), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N)2-Amino-5-propylthiazoles
Thiols (R-SH) / Thiolates (R-S⁻)Base (e.g., NaH, K₂CO₃) in a polar solvent (e.g., DMF, THF) to generate thiolate, followed by reaction with the substrate2-(Alkyl/Aryl)thio-5-propylthiazoles

The bromine atom at the C2 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms carbon-carbon bonds by coupling an organohalide with an organoboron compound, is particularly noteworthy. d-nb.info This method is a powerful tool for synthesizing 2-aryl- or 2-vinyl-5-propylthiazoles.

The general process involves the reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. This reaction has become a standard method in organic synthesis due to its functional group tolerance and relatively mild conditions. d-nb.info

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex. nih.gov

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. nih.gov

The mechanisms for the substitution of the 2-bromo group differ significantly depending on the reaction type.

Nucleophilic Aromatic Substitution (SNAr) : For reactions with nucleophiles like amines and thiolates, the pathway is typically a two-step addition-elimination process. numberanalytics.com

Addition : The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the thiazole ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination : The aromaticity of the ring is restored by the expulsion of the bromide leaving group, resulting in the substituted product.

Palladium-Catalyzed Cross-Coupling : As detailed in the previous section, this substitution does not involve direct displacement by the nucleophile. Instead, it proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps mediated by the palladium catalyst. nih.gov This pathway avoids the formation of a Meisenheimer complex and operates under different principles than the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Electrophilic Aromatic Substitution on the Thiazole Ring

While the thiazole ring can undergo electrophilic aromatic substitution, it is generally considered an electron-deficient heterocycle and is less reactive than benzene (B151609). ias.ac.inmsu.edu The presence of the nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for these reactions, the nitrogen atom can be protonated, leading to the formation of a thiazolium ion, which is even more strongly deactivated. ias.ac.in

In this compound, the outcome of any potential electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The only available position for substitution is C4.

Propyl Group (at C5) : As an alkyl group, the propyl substituent is an electron-donating group (EDG) through an inductive effect. EDGs are activating and ortho-, para-directing. wikipedia.org In this case, the propyl group at C5 would direct an incoming electrophile to the adjacent C4 position.

Bromine Atom (at C2) : Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate electron density through resonance. wikipedia.org The bromine at C2 would also direct an incoming electrophile to the C4 position.

Since both substituents direct to the same C4 position, this would be the predicted site of electrophilic attack, should the reaction occur. The activating effect of the propyl group partially counteracts the deactivating effect of both the bromine atom and the thiazole ring itself.

SubstituentPositionElectronic EffectInfluence on Ring ActivityDirecting Influence
Propyl (-C₃H₇)C5Inductively Donating (+I)ActivatingOrtho- (to C4)
Bromo (-Br)C2Inductively Withdrawing (-I), Resonance Donating (+R)DeactivatingPara- (to C4)

The primary challenge for electrophilic substitution on the this compound ring is its inherent low reactivity. ias.ac.innumberanalytics.com The combined deactivating effects of the heterocyclic nitrogen atom and the C2-bromine atom make the ring resistant to attack by all but the most reactive electrophiles. ias.ac.in Typical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation are often difficult to achieve on thiazole rings without the presence of strong activating groups. numberanalytics.com

To overcome this, harsh reaction conditions, such as high temperatures and the use of very strong electrophiles and catalysts, may be necessary. msu.edu However, such conditions can lead to decomposition or unwanted side reactions. Therefore, achieving selective electrophilic substitution at the C4 position of this compound remains a significant synthetic challenge that requires carefully optimized conditions.

Influence of the Propyl Group and Bromine on Regioselectivity

Protonation and Deprotonation Chemistry of this compound

The reactivity of this compound in acid-base reactions is dictated by the electronic characteristics of the thiazole ring, specifically the nitrogen atom and the carbon atoms of the nucleus.

N-Protonation and Thiazolium Cation Formation

The thiazole ring contains a nitrogen atom that, like pyridine, possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and susceptible to protonation or alkylation. tandfonline.com The reaction of a thiazole with an alkylating agent at the nitrogen atom results in the formation of a positively charged thiazolium cation. wikipedia.org These resulting thiazolium salts are significant in their own right, often serving as catalysts in reactions such as the Stetter reaction and the benzoin (B196080) condensation. tandfonline.comwikipedia.org

In the context of this compound, treatment with a suitable acid or alkylating agent (e.g., methyl iodide) would lead to the formation of the corresponding N-substituted thiazolium salt. globalresearchonline.net This transformation is a critical first step in certain synthetic pathways, such as the reduction of thiazoles to produce aldehydes. globalresearchonline.net

Table 1: N-Protonation and Alkylation of this compound

Reactant Product Type Significance
Protic Acid (e.g., HCl) Thiazolium Salt Increased water solubility

Acidity of the C2-Proton and Organometallic Reagent Reactivity

While the C2-proton of an unsubstituted thiazole is known for its relative acidity, the C2 position in this compound is occupied by a bromine atom. Consequently, its reactivity with organometallic reagents is not dominated by deprotonation at this site but rather by halogen-metal exchange.

This exchange is a common strategy for creating functionalized thiazoles. wikipedia.org The reaction of 2-bromothiazole (B21250) derivatives with strong organometallic bases like n-butyllithium (n-BuLi) facilitates a halogen-metal exchange to generate a 2-lithiothiazole intermediate. wikipedia.orggoogle.com This process is typically conducted at very low temperatures (e.g., -75 °C) due to the high reactivity of the resulting organolithium species. google.com

Similarly, Grignard reagents can be prepared from 2-bromothiazoles. Direct reaction with magnesium metal is often difficult for electron-deficient heterocycles. A more effective method involves a halogen-magnesium exchange, where a pre-formed Grignard reagent (like isopropylmagnesium chloride) reacts with the 2-bromothiazole to yield the desired 2-thiazolyl Grignard reagent. google.com This method is advantageous as it can be performed under milder conditions than those required for lithiation and produces a more stable organometallic intermediate. google.com These organometallic intermediates are potent nucleophiles, readily reacting with various electrophiles to introduce new substituents at the C2 position. google.com

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole nucleus in this compound can undergo both oxidation and reduction, although it is relatively resistant compared to other heterocycles.

Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. wikipedia.org Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or even hydrogen peroxide can lead to the formation of the corresponding thiazole N-oxide. wikipedia.orgglobalresearchonline.net Oxidation at the sulfur atom is also possible, yielding non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org

Table 2: Oxidation Products of the Thiazole Nucleus

Reagent Site of Oxidation Product
mCPBA, H₂O₂ Nitrogen This compound N-oxide wikipedia.orgglobalresearchonline.net

Reduction of the thiazole ring is less common but can be achieved. A notable transformation involves a three-step sequence to produce an aldehyde from the thiazole. This process begins with the formation of an N-methyl thiazolium salt, which is then reduced by a reagent like sodium borohydride (B1222165) (NaBH₄). The final step is a mercury(II) chloride-promoted hydrolysis of the reduced intermediate to yield the aldehyde. globalresearchonline.net Another pathway for transformation involves dissociative electron attachment, where low-energy electrons can induce the cleavage of the C-S bond and subsequent ring opening, as has been studied in related nitro-substituted bromothiazoles. nih.gov

Condensation and Derivatization Reactions Involving the Propyl Side Chain

The propyl side chain at the C5 position of this compound consists of a saturated alkyl group, which is generally unreactive towards the condensation and derivatization reactions typical of functional groups like aldehydes or ketones. smolecule.comnih.gov The primary reactivity of the propyl group lies in free-radical substitution at the carbon atom adjacent to the thiazole ring (the α-carbon).

This position is activated for radical reactions, similar to a benzylic position. Under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator, it is feasible to introduce a bromine atom at the α-carbon of the propyl chain. This would generate 2-Bromo-5-(1-bromopropyl)thiazole.

This newly introduced halogen serves as a reactive handle for a variety of subsequent nucleophilic substitution or elimination reactions. The resulting halo-alkylthiazole could then participate in condensation reactions with amines, thiols, or other nucleophiles, allowing for extensive derivatization and the construction of more complex molecules. While this strategy is a fundamental concept in organic synthesis, specific examples of condensation and derivatization beginning with the propyl side chain of this compound are not extensively documented in the surveyed literature. The presence of alkyl groups on the thiazole ring has been noted to influence biological activity, suggesting that derivatization of this side chain is a potentially valuable synthetic goal. researchgate.net

Advanced Analytical Characterization and Structural Elucidation of 2 Bromo 5 Propylthiazole

Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 2-Bromo-5-propylthiazole reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The analysis of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for the unambiguous assignment of each proton.

The structure contains a propyl group attached to the thiazole (B1198619) ring and a single proton on the ring itself. The propyl group's protons are expected to show characteristic splitting patterns due to spin-spin coupling with adjacent protons. The lone proton on the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values and coupling principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (thiazole ring) ~7.5 - 7.8 Singlet (s) 1H
-CH₂- (attached to ring) ~2.8 - 3.0 Triplet (t) 2H
-CH₂- (middle of propyl) ~1.6 - 1.8 Sextet (m) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a count of the distinct carbon environments.

The molecule possesses six carbon atoms in total: three in the thiazole ring and three in the propyl side chain. The carbon atom (C2) bonded to the highly electronegative bromine atom is expected to be significantly deshielded and appear at a high chemical shift (downfield). The carbons of the propyl group will appear in the typical aliphatic region (upfield).

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-Br) ~140 - 145
C4 (C-H) ~120 - 125
C5 (C-propyl) ~148 - 152
-CH₂- (attached to ring) ~30 - 35
-CH₂- (middle of propyl) ~22 - 26

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed for definitive structural confirmation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY would establish the connectivity within the propyl group by showing correlations between the protons of the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made in the 1D spectra.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the protons of the methylene group attached to the ring and the C4 and C5 carbons of the thiazole ring, confirming the position of the propyl substituent at C5.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the calculated exact mass is unique to a specific molecular formula. For this compound (C₆H₈BrNS), HRMS would be used to confirm its elemental formula by matching the experimental mass to the theoretical value. The monoisotopic mass for this compound is calculated to be 204.95608 Da. nih.gov

Isotope Pattern Analysis for Bromine

A key feature in the mass spectrum of any bromine-containing compound is its distinctive isotopic pattern. chemguide.co.uk Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively). csbsju.edu

This isotopic distribution results in the appearance of two prominent peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. These peaks are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1. chemguide.co.uklibretexts.org This "M" and "M+2" peak pattern is a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Characteristic Bromine Isotope Pattern in Mass Spectrometry

Ion Description Isotope Expected m/z Relative Intensity
[M]⁺ Molecular Ion ⁷⁹Br ~205 ~100%

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. utah.edu While specific crystallographic data for this compound is not widely published, the methodology provides a framework for its potential structural analysis. The process involves growing a single, high-quality crystal of the compound, which is then exposed to an X-ray beam. utah.edu The resulting diffraction pattern allows for the calculation of electron density maps and the determination of atomic coordinates, bond lengths, and bond angles. utah.edu For related thiazole derivatives, this method has been successfully used to confirm molecular structures and understand intermolecular forces. researchgate.net

Molecular Conformation and Planarity Assessment

The analysis of a thiazole derivative, such as 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, through X-ray diffraction reveals critical details about its conformation. researchgate.net For this compound, such an analysis would precisely define the spatial orientation of the propyl group relative to the thiazole ring. It would determine whether the propyl chain is extended or folded and its dihedral angle with respect to the heterocyclic ring.

Furthermore, the planarity of the thiazole ring itself would be assessed. While the five-membered thiazole ring is generally planar, substituents can induce minor deviations. X-ray crystallography would quantify these deviations, providing insight into the electronic and steric effects of the bromine atom and the propyl group on the ring's geometry.

Intermolecular Interactions and Crystal Packing (e.g., π-Stacking)

The presence of the thiazole ring introduces the possibility of π-stacking interactions, where the electron clouds of adjacent rings overlap, contributing to crystal stability. mdpi.com Additionally, halogen bonding involving the bromine atom is a potential interaction that could influence the crystal packing. Hirshfeld surface analysis and 2D fingerprint plots are computational tools often used alongside crystallographic data to visualize and quantify the relative contributions of these different intermolecular contacts. rsc.orgmdpi.com

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. synhet.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A typical method for a compound like this compound would involve reverse-phase chromatography. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Method development would focus on optimizing separation efficiency and peak shape. Key parameters to be optimized are shown in the table below. For detection, a UV detector would be suitable due to the presence of the chromophoric thiazole ring.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water Gradient The gradient of a strong organic solvent (acetonitrile) allows for the elution of compounds with varying polarities. sielc.com
Flow Rate 1.0 mL/min Controls the retention time and efficiency of the separation.
Injection Volume 5-20 µL The amount of sample introduced onto the column.
Column Temperature 25-40 °C Affects viscosity and selectivity, can improve peak shape.

| Detection | UV at ~254 nm | The thiazole ring absorbs UV light, allowing for quantification. |

This table is illustrative and specific conditions would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. thermofisher.com this compound is expected to be sufficiently volatile for direct GC-MS analysis. In cases where related compounds have lower volatility (e.g., due to polar functional groups), chemical derivatization can be employed to create more volatile analogs. jfda-online.comresearchgate.net

The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. thermofisher.com The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

Parameter Typical Setting Purpose
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) A nonpolar column that separates compounds based on boiling point and polarity. thermofisher.com
Carrier Gas Helium or Hydrogen Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program Temperature ramp (e.g., 50 °C to 280 °C) Separates compounds based on their differing volatilities.
Ionization Mode Electron Ionization (EI) at 70 eV A standard, high-energy method that produces reproducible fragmentation patterns for library matching. researchgate.net

| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the parent ion and its fragments. |

This table is representative and actual parameters may vary based on the specific instrument and application.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights into the molecular properties of this compound, complementing experimental data. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict molecular structure, electronic properties, and reactivity. rsc.orgresearchgate.net

For the related compound 2-bromo-5-nitrothiazole (B146120), quantum chemical calculations have been used to explore dissociation pathways upon electron attachment. nih.gov These studies show that substituents like bromine have a profound effect on the molecule's susceptibility to degradation by low-energy electrons. nih.gov Similar investigations on this compound would illuminate the influence of the propyl group on the electronic structure and stability of the thiazole ring.

Computed properties for the isomeric compound 2-bromo-5-(propan-2-yl)-1,3-thiazole are available and provide an approximation of the values expected for this compound. nih.gov

Table 3: Computed Properties for 2-bromo-5-(propan-2-yl)-1,3-thiazole

Property Value Source
Molecular Formula C₆H₈BrNS nih.gov
Molecular Weight 206.11 g/mol nih.gov
XLogP3-AA 3.1 nih.gov
Topological Polar Surface Area 41.1 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

| Rotatable Bond Count | 1 | nih.gov |

Data is for the isomer 2-bromo-5-(propan-2-yl)-1,3-thiazole as a proxy.

These computational models are invaluable for predicting molecular geometry, electrostatic potential surfaces, and orbital energies, which are fundamental to understanding the compound's reactivity and potential intermolecular interactions. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing detailed information on electron distribution, orbital energies, and molecular geometries. abinit.org For molecules like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, can elucidate key structural and electronic parameters.

These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties are determined. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, Natural Population Analysis (NPA) derived from the DFT calculations provides insights into the charge distribution across the molecule. For instance, in a related compound, 2-bromo-4-propylthiazole-5-carboxylic acid, DFT calculations showed that the C2 carbon atom carries the most significant positive charge, making it a likely site for nucleophilic attack. For this compound, similar calculations would map the electron-donating effect of the propyl group and the inductive and resonance effects of the bromine atom and the thiazole ring itself.

Table 1: Representative Data from DFT Calculations on a Related Thiazole Derivative (Note: Data shown is for 2-Bromo-4-propylthiazole-5-carboxylic acid as a representative example of DFT application on this class of compounds. )

ParameterCalculated ValueSignificance
Charge on C2 Atom+0.32 eIndicates a significant positive charge, suggesting susceptibility to nucleophilic attack.
LUMO Energy at C2Lower than C5 by 0.78 eVSuggests C2 is the preferred site for electrophilic attack (bromination).
HOMO-LUMO GapVariesA key indicator of chemical reactivity and kinetic stability.

Prediction of Reactivity and Reaction Pathways (e.g., Fukui Indices, Hammett σ Constants)

Computational chemistry offers tools to predict how and where a molecule is likely to react.

Fukui Indices: Derived from DFT, Fukui functions are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The analysis condenses the electron density information into a set of indices that pinpoint the atoms most likely to participate in a reaction. Studies on other heterocyclic systems, such as thiadiazole-triazole hybrids, have successfully used Fukui indices alongside HOMO-LUMO energies to understand their chemical behavior. researchgate.netresearchgate.net For this compound, this analysis would identify which atoms are most susceptible to different types of chemical attack, guiding synthetic strategies.

Hammett σ Constants: The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic systems in a quantitative manner. wikipedia.org It relates reaction rates and equilibrium constants using two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, depends only on the specific substituent and its position (meta or para).

The propyl group at the 5-position of the thiazole ring is an electron-donating group (EDG) due to hyperconjugation and inductive effects. Electron-donating groups typically have negative Hammett σ values. The bromine at the 2-position is an electron-withdrawing group (EWG) via induction but can be a weak electron-donating group via resonance. Its net effect is generally electron-withdrawing. While a specific Hammett constant for the 5-propyl-1,3-thiazol-2-yl group is not readily tabulated, the electronic nature of the substituents can be used to qualitatively predict their influence on reaction rates at a distal reaction center.

Table 2: Hammett σ Constants for Relevant Substituents (Note: These are general values for substituents on a benzene (B151609) ring and serve to illustrate the electronic effects. pitt.edu)

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-Br0.390.23Electron-withdrawing (Inductive)
-CH₂CH₂CH₃ (n-propyl)-0.07-0.15Electron-donating (Inductive/Hyperconjugation)

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic interactions. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net For this compound, one would expect to see:

Negative Potential: Concentrated around the nitrogen and sulfur heteroatoms due to their lone pairs of electrons, as well as on the π-system of the thiazole ring. These are the most likely sites for protonation and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the propyl group and the ring.

Neutral/Slightly Positive Potential: Near the bromine atom, where the electron-withdrawing inductive effect is countered by its electron-donating resonance effect and its own polarizability.

Comparison of Computational Models with Experimental Data

A crucial step in computational chemistry is the validation of theoretical models against experimental results. This comparison ensures that the computational methods accurately represent the real-world molecule.

Structural Parameters: Calculated bond lengths, bond angles, and dihedral angles from DFT geometry optimization can be compared with data obtained from X-ray crystallography.

Spectroscopic Data: Computationally predicted vibrational frequencies can be compared to experimental Infrared (IR) and Raman spectra. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental ¹H and ¹³C NMR data.

Thermodynamic Data: Calculated activation energies and reaction enthalpies can be compared with kinetic and calorimetric data from experiments. For example, a computational study on the hydrolysis of sarin (B92409) found that the DFT (B3LYP) method successfully reproduced the experimental Gibbs free energy of activation. researchgate.net

Although a direct comparison for this compound is not available in the cited literature, this validation process is a standard and essential practice in computational studies of molecular systems.

Gas-Phase Electron Attachment Studies and Dissociation Dynamics

Gas-phase studies on the interaction of molecules with low-energy electrons (0-15 eV) provide fundamental insights into their potential as radiosensitizers or their degradation pathways in various environments. A key process in this regime is Dissociative Electron Attachment (DEA).

In DEA, a molecule (M) captures a free electron (e⁻) to form a transient negative ion (TNI, M⁻*), which can then spontaneously dissociate into a stable anion and one or more neutral radical fragments. mdpi.com

For this compound (C₆H₈BrNS), the process can be generalized as: e⁻ + C₆H₈BrNS → [C₆H₈BrNS]⁻* → Br⁻ + [C₆H₈NS]•

Studies on analogous compounds like 2-bromo-5-nitrothiazole and 5-bromouracil (B15302) show that the carbon-halogen bond is often the weakest link and is preferentially cleaved upon electron attachment. mdpi.comnih.gov The formation of the Br⁻ anion is typically a dominant dissociation channel, occurring at very low electron energies (near 0 eV). mdpi.comnih.gov

The dynamics of this bond cleavage can be investigated using advanced computational methods, such as Dynamic Reaction Coordinate (DRC) calculations, which simulate the trajectory of the dissociation at a molecular level. nih.gov These studies reveal the mechanism (stepwise vs. concerted) and the timescale of the dissociation. For this compound, it is highly probable that the C-Br bond dissociation would be the primary fragmentation pathway following low-energy electron attachment, yielding a bromide ion and a 5-propylthiazol-2-yl radical.

Table 3: Predicted Dissociation Channels for this compound via DEA (Note: These are predicted pathways based on studies of similar brominated compounds. nih.govnih.gov)

ReactantTransient Negative IonMain Dissociation ProductsSignificance
This compound[C₆H₈BrNS]⁻*Br⁻ + C₆H₈NS• (5-propylthiazol-2-yl radical)The C-Br bond is the likely weakest point for dissociation upon electron capture.

Research Applications and Emerging Roles of 2 Bromo 5 Propylthiazole

The Chemical Compound as a Versatile Synthetic Intermediate

2-Bromo-5-propylthiazole serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. sigmaaldrich.com Its reactivity, primarily due to the presence of the bromine atom, allows for a variety of chemical transformations.

Precursor for Advanced Heterocyclic Scaffolds

The thiazole (B1198619) ring is a fundamental structural motif in many biologically active compounds and functional materials. This compound acts as a precursor for the synthesis of advanced heterocyclic scaffolds. The bromine atom can be readily displaced or used as a handle for cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This facilitates the construction of fused-ring systems and polycyclic aromatic structures incorporating the thiazole core. For instance, it can be utilized in the synthesis of thiazolo-pyridinones, a class of compounds with potential pharmacological activities. These reactions are often catalyzed by transition metals like palladium, enabling the efficient and regioselective formation of complex molecular architectures. researchgate.netuniba.it

Building Block in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the assembly of intricate organic molecules. sigmaaldrich.com The term "building block" in chemistry refers to a relatively simple molecule that can be readily incorporated into a larger, more complex structure. illinois.edubeilstein-journals.org The bromo- and propyl-substituted thiazole unit can be strategically introduced into a synthetic pathway to impart specific chemical properties to the final product. The propyl group, for example, can influence the molecule's lipophilicity and solubility, which are critical parameters in drug design and materials science. ossila.com The bromine atom's reactivity allows for its conversion into a wide array of other functional groups, further expanding the synthetic possibilities. ossila.com

Contributions to Material Science and Polymer Chemistry

The unique electronic and structural properties of the thiazole ring have led to the exploration of this compound in the development of novel materials.

Development of Enhanced Polymeric Materials and Coatings

Thiazole-containing polymers are known for their thermal stability and desirable electronic properties. This compound can be used as a monomer or a precursor to monomers for the synthesis of such polymers. The bromine atom allows for polymerization through various cross-coupling reactions, leading to the formation of conjugated polymers. These materials are investigated for applications where durability and resistance to environmental factors are crucial. The incorporation of the propylthiazole unit can enhance the processability and solubility of the resulting polymers, making them suitable for creating thin films and coatings with specific functionalities.

Role in Organic Electronic Materials and Optoelectronic Devices

The field of organic electronics leverages the semiconducting properties of carbon-based materials. taylorfrancis.com Conjugated polymers and small molecules containing heterocyclic rings like thiazole are at the forefront of this research. researchgate.net this compound serves as a building block for the synthesis of these organic electronic materials. solubilityofthings.com The thiazole moiety can act as an electron-rich unit in donor-acceptor architectures, which are common in materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com The bromine atom facilitates the synthesis of these materials through established cross-coupling methodologies, allowing for precise control over the final molecular structure and its electronic properties. ossila.com

Exploration in Biological Activity and Biochemical Pathway Modulation

Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The specific substitution pattern of this compound makes it an interesting candidate for investigation in medicinal chemistry and biochemical research.

Investigations into Enzyme Inhibition Mechanisms

Thiazole-containing compounds are frequently utilized in biochemical research to investigate the mechanisms of enzyme inhibition, which is a critical area for drug discovery. While direct studies on this compound are not extensively documented in public literature, the functionalized analogue 2-bromo-4-propylthiazole-5-carboxylic acid and other derivatives serve as valuable tools for probing enzyme active sites and allosteric sites. These investigations provide insights that could lead to the development of new therapeutic agents.

The biological activity of such thiazole derivatives is often linked to their ability to interact with specific enzyme targets. For example, research on related thiazole compounds has demonstrated inhibitory effects against several key enzymes. These studies are crucial for understanding how the structural features of the thiazole scaffold contribute to biological function.

Below is a table summarizing enzyme targets that have been subjects of inhibition studies using related thiazole-based compounds.

Enzyme TargetTherapeutic AreaMechanistic InsightReference
P-Glycoprotein (ATPase activity)Cancer (Drug Resistance)Thiazole derivatives can modulate the ATPase activity of P-glycoprotein, a protein crucial for drug efflux in cancer cells, potentially reversing chemotherapy resistance. nih.gov
Xanthine OxidaseGout, Oxidative StressCertain thiazole compounds have shown inhibitory effects, suggesting a potential role in managing conditions related to high uric acid levels and oxidative stress.
Kinases (e.g., c-KIT, PI3Kα)CancerFused thiazolo-pyridine derivatives have been identified as potent inhibitors of kinases involved in cancer progression, fitting into the ATP binding pocket.
Acetylcholinesterase (AChE)Alzheimer's DiseaseSome thiazolopyrimidine derivatives have shown good inhibitory activity against hAChE, highlighting their potential as a starting point for new treatments. researchgate.net

These studies typically employ various biochemical assays to determine the mode of inhibition, such as competitive, non-competitive, or mixed inhibition, by analyzing enzyme kinetics in the presence of the inhibitor. patsnap.com

Studies on Receptor Binding and Molecular Target Interactions

The interaction of small molecules with biological receptors and other molecular targets is a cornerstone of pharmacology. Thiazole derivatives are actively studied to understand these binding events. The specific substitution pattern on the thiazole ring, including the bromo and propyl groups, dictates the molecule's steric and electronic properties, which in turn influences its binding affinity and selectivity for various targets.

A significant area of investigation involves the interaction of thiazole derivatives with efflux pumps like P-glycoprotein (P-gp). nih.gov In one study, a series of thiazole peptidomimetic analogues was synthesized to probe the complex substrate-binding site of human P-gp. The research found that even moderate structural changes to the thiazole scaffold could dramatically alter the interaction, leading to inhibition or stimulation of P-gp's ATPase activity. nih.gov This demonstrates the utility of such compounds in mapping the functional landscape of important biological targets.

Role in Antimicrobial and Anti-inflammatory Research (Mechanistic Insights)

Thiazole derivatives are a well-established class of compounds with significant potential in the development of new antimicrobial and anti-inflammatory agents. Research indicates that these compounds can inhibit bacterial growth and modulate inflammatory pathways.

Antimicrobial Research: The antimicrobial activity of thiazole compounds is attributed to their ability to interfere with essential bacterial processes. Mechanistic insights suggest that these molecules can disrupt the bacterial cell membrane, leading to increased permeability and cell death. frontiersin.org Oligoamides derived from 2-amino-5-alkylthiazole-4-carboxylic acids have demonstrated significant activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.net Furthermore, studies on newly synthesized thiazolopyrimidine analogues have shown potent antibacterial activity against a range of pathogenic bacteria. researchgate.net

The table below lists some of the pathogens targeted by various thiazole derivatives in research studies.

PathogenTypeDisease AssociationReference
Trypanosoma bruceiParasiteAfrican Trypanosomiasis researchgate.net
Micrococcus luteusBacteriaOpportunistic Infections researchgate.net
Salmonella typhimuriumBacteriaGastroenteritis researchgate.net
Bacillus subtilisBacteriaFood Spoilage, Opportunistic Infections researchgate.net
Escherichia coliBacteriaVarious Infections researchgate.net

Anti-inflammatory Research: In the context of inflammation, thiazole derivatives are investigated for their ability to modulate key signaling pathways. springermedicine.com The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of cytokine production. springermedicine.com The structural features of compounds like this compound make them attractive scaffolds for designing novel anti-inflammatory drugs.

In Vitro and Non-Human In Vivo Model Studies for Biological Effects

The evaluation of the biological effects of this compound and its analogues relies heavily on studies conducted using in vitro and non-human in vivo models. These models are essential for characterizing the activity and mechanism of action of new chemical entities before any consideration for further development.

In Vitro Studies: In vitro models provide a controlled environment to study cellular and molecular effects. Common models include:

Cell-Based Assays: Cancer cell lines are frequently used to assess the cytotoxic effects of thiazole compounds and their ability to overcome drug resistance. For instance, the SW620/Ad300 drug-resistant cell line has been used to demonstrate the reversal of paclitaxel (B517696) resistance by thiazole derivatives. nih.gov Similarly, HMC1.2 cells, which have mutations in the c-KIT gene, have been used to evaluate the inhibitory potential of thiazolo[5,4-b]pyridine (B1319707) derivatives.

Enzyme Assays: Purified enzymes or cell membrane preparations expressing a specific target are used to quantify the inhibitory or stimulatory effects of a compound. For example, in vitro ATPase assays using membranes from insect cells expressing human P-glycoprotein are used to determine a compound's affinity for the transporter. nih.gov

Non-Human In Vivo Studies: Animal models are crucial for understanding the physiological effects of a compound in a complex, living system. nih.gov

Rodent Models: Mice and rats are commonly used to evaluate the biological activity of thiazole derivatives. In one study, adult male BALB/c mice were used to assess the in vitro effect of new thiazolopyrimidine analogues on serum glucose and lipid levels, indicating their potential as antidiabetic agents. researchgate.net Other research has utilized prostate cancer models in mice, such as LNCAP 22rvl and VCAP, to test the in vivo efficacy of novel therapeutic agents. googleapis.com

Utilization in Advanced Analytical Chemistry as a Reference Standard

Beyond its applications in biological research, this compound and its close derivatives, such as Methyl this compound-4-carboxylate, serve a critical function in advanced analytical chemistry as reference standards. cymitquimica.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. biomol.com

Calibration and Quantification in Complex Mixtures

In analytical chemistry, accurate quantification of a substance within a complex mixture, such as a pharmaceutical formulation or a biological sample, is paramount. Reference standards are essential for this purpose. They are used to create calibration curves, where the analytical instrument's response is plotted against a series of known concentrations of the standard.

The concentration of the target compound in an unknown sample can then be accurately determined by comparing its analytical response to the calibration curve. The use of a well-characterized reference standard like a derivative of this compound ensures the reliability and accuracy of the quantification of related thiazole compounds in various matrices.

Method Validation in Analytical Development

The development of any new analytical method requires rigorous validation to ensure it is fit for its intended purpose. demarcheiso17025.com Method validation is a process that demonstrates that an analytical procedure is reliable, reproducible, and accurate for the intended analysis. A reference standard is indispensable for assessing the key parameters of method validation. demarcheiso17025.comresearchgate.net

The table below outlines the typical validation characteristics that are evaluated using a reference standard.

Validation ParameterDescriptionRole of Reference Standard
Accuracy The closeness of the test results to the true value.Used to prepare samples at known concentrations (spiked samples) to determine the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.A homogenous sample of the standard is analyzed multiple times to assess repeatability and intermediate precision (RSD%).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Used to prepare solutions at different concentrations to establish the linear range of the method.
Range The interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The data from linearity, accuracy, and precision studies on the standard define the working range of the method.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Dilute solutions of the standard are analyzed to establish the lowest concentration that meets acceptance criteria.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determined by analyzing progressively more dilute solutions of the standard until a minimum detectable signal is reached.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The standard helps to confirm the identity of the analyte peak (e.g., by retention time) and resolve it from potential impurities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Bromo-5-propylthiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of brominated thiazoles typically involves cyclization or halogenation reactions. For example, bromination of 5-propylthiazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) can yield this compound. Reaction optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of NBS), solvent choice (e.g., DMF or CCl₄), and temperature (40–60°C) to minimize side products like di-brominated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR): 1H^1H NMR (400 MHz, CDCl₃) should show characteristic peaks for the propyl chain (δ 0.9–1.6 ppm) and thiazole protons (δ 7.2–8.1 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 206 [M+H]⁺. For bromine isotope patterns, high-resolution mass spectrometry (HRMS) is critical .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential lachrymatory and irritant properties, handling should occur in a fume hood with nitrile gloves and safety goggles. Storage requires airtight containers under inert gas (argon) at –20°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific emergency procedures, including eye irrigation with saline solution and skin decontamination using soap/water .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the electronic effects of the bromine atom and propyl group on reaction sites. For Suzuki-Miyaura couplings, Fukui indices identify the C2 position as electrophilic, while the propyl group’s steric effects reduce reactivity at C5. Solvent parameters (e.g., dielectric constant) in Gaussian09 simulations can predict reaction rates in polar aprotic solvents like DMSO .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives, including this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay variability (cell lines, incubation times). Meta-analysis using standardized protocols (e.g., MTT assay at 48 hours) and dose-response normalization (log[concentration] vs. viability) improves comparability. For mechanistic studies, knock-out models (e.g., CRISPR-Cas9) can isolate target pathways, while isotopic labeling (e.g., 13C^{13}C-propyl) tracks metabolic stability .

Q. How does the propyl substituent influence the electronic and steric properties of this compound compared to methyl or ethyl derivatives?

  • Methodological Answer : Comparative Hammett σ* values show the propyl group’s +I effect reduces thiazole ring electron density, weakening Br–C2 bond polarization. Steric parameters (e.g., Tolman cone angle) indicate propyl’s larger footprint (≈150°) compared to methyl (≈118°), hindering nucleophilic attack at C2. X-ray crystallography of analogs (e.g., 2-Bromo-5-methylthiazole) reveals bond-length variations (C-Br: 1.89 Å vs. 1.91 Å in propyl derivatives) .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer : Scale-up risks include exothermic bromination (requiring jacketed reactors for temperature control) and byproduct formation (e.g., dealkylation). Continuous-flow systems with residence time <10 minutes improve yield consistency. For stereochemical stability, chiral HPLC (Chiralpak IA column) monitors racemization, while low-temperature quenching (–40°C) preserves configuration .

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